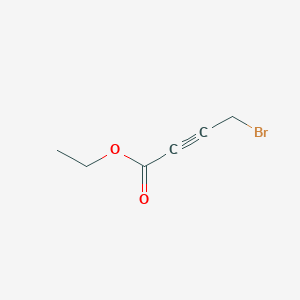

Ethyl 4-bromobut-2-ynoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrO2 |

|---|---|

Molecular Weight |

191.02 g/mol |

IUPAC Name |

ethyl 4-bromobut-2-ynoate |

InChI |

InChI=1S/C6H7BrO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |

InChI Key |

XTUNBSQHSNLFLN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CCBr |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Bromobut 2 Ynoate

Preparation from Alkoxy-substituted Alkyne Precursors

A prominent strategy for the synthesis of ethyl 4-bromobut-2-ynoate involves the use of alkoxy-substituted alkyne precursors. This approach leverages the stability of ether linkages and provides a platform for the selective introduction of the bromo functionality at the terminal position of the but-2-ynoate (B8739756) framework.

Utility of Ether Protecting Groups in Synthesis

In the multi-step synthesis of complex molecules, protecting groups are instrumental in masking reactive functional groups to prevent unwanted side reactions. uobaghdad.edu.iq For the synthesis of this compound from precursors like but-2-yne-1,4-diol, the hydroxyl groups must be selectively protected. Ether-based protecting groups are particularly advantageous due to their relative stability across a range of reaction conditions.

Commonly employed ether protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS), and benzyl (B1604629) ethers (Bn). libretexts.orgwikipedia.org The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps. For instance, silyl ethers are typically removed under acidic conditions or by treatment with a fluoride (B91410) source, while benzyl ethers are commonly cleaved by hydrogenolysis. libretexts.orgwikipedia.org

A plausible synthetic sequence would involve the mono-protection of but-2-yne-1,4-diol, followed by esterification of the remaining free hydroxyl group to introduce the ethyl ester moiety. The protected primary alcohol can then be deprotected to reveal the hydroxyl group, which is subsequently converted to the bromide.

Table 1: Common Ether Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Stability | Cleavage Conditions |

| Trimethylsilyl | TMS | Low | Mild Acid, Fluoride Ions |

| tert-Butyldimethylsilyl | TBDMS | Moderate | Acid, Fluoride Ions |

| Benzyl | Bn | High | Hydrogenolysis |

| Tetrahydropyranyl | THP | Moderate | Acid |

| Methoxymethyl | MOM | Moderate | Acid |

Halogenation Protocols for Terminal Alkynes

Once the alkoxy-substituted but-2-ynoate precursor is synthesized and the terminal hydroxyl group is unmasked, the crucial halogenation step is performed. The conversion of the primary alcohol to an alkyl bromide can be effectively achieved using various reagents.

One of the most common methods for this transformation is the Appel reaction . masterorganicchemistry.com This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), to convert alcohols to the corresponding bromides under mild conditions. masterorganicchemistry.com The reaction proceeds with a high degree of efficiency and is tolerant of various functional groups.

Another effective method involves the use of phosphorus tribromide (PBr₃). This reagent is a classic choice for converting primary and secondary alcohols to alkyl bromides. The reaction generally proceeds with good yield, although it may be less suitable for sensitive substrates.

N-bromosuccinimide (NBS) is a versatile reagent in organic synthesis, primarily known for its role in allylic and benzylic bromination. organic-chemistry.org However, it can also be used for the bromination of terminal alkynes. organic-chemistry.org The reaction of a terminal alkyne with NBS in the presence of a silver catalyst can lead to the formation of the corresponding 1-bromoalkyne. organic-chemistry.org

Table 2: Reagents for the Conversion of Alcohols to Bromides

| Reagent | Conditions | Advantages |

| PPh₃ / CBr₄ (Appel Reaction) | Mild, neutral | High yield, good functional group tolerance |

| PPh₃ / NBS (Appel Reaction) | Mild, neutral | High yield, readily available reagents |

| PBr₃ | Varies | Cost-effective |

| N-Bromosuccinimide (NBS) / AgNO₃ | Mild | Selective for terminal alkynes |

Alternative Routes to the Brominated But-2-ynoate Scaffold

Beyond the functionalization of alkoxy-substituted precursors, alternative synthetic strategies exist for the construction of the this compound framework.

One such approach involves the allylic bromination of ethyl but-2-enoate . The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light, can selectively introduce a bromine atom at the allylic position (C4) of the but-2-enoate system. organic-chemistry.org This method provides a direct route to a structurally related compound, ethyl 4-bromobut-2-enoate, which can then potentially be converted to the desired ynoate through an elimination reaction. A synthesis of the similar compound, ethyl 4-bromo-3-methylbut-2-enoate, has been reported using NBS and AIBN in carbon tetrachloride. researchgate.net

Another potential pathway starts from but-2-yne-1,4-diol . This commercially available starting material can be envisioned to undergo a series of reactions including mono-esterification to introduce the ethyl propargyl ether moiety, followed by bromination of the remaining hydroxyl group, and subsequent oxidation to the carboxylic acid, which can then be esterified to yield the final product. A variety of synthetic transformations have been reported starting from but-2-yne-1,4-diol, highlighting its versatility as a precursor. researchgate.net

Furthermore, the direct halogenation of a terminal alkyne precursor, such as ethyl but-2-ynoate, is a conceivable, though challenging, route. While the direct bromination of the terminal C-H bond of an alkyne can be difficult, certain methods involving organometallic intermediates or specific catalytic systems might be employed. For example, the hydroalumination of a terminal alkyne followed by treatment with a halogenating agent like NBS can result in the formation of a halogenated olefin. wikipedia.org

Reactivity Profiles and Transformative Chemistry of Ethyl 4 Bromobut 2 Ynoate

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in ethyl 4-bromobut-2-ynoate is the site of numerous chemical transformations, driven by its high electron density and the activating effect of the conjugated ester group.

Nucleophilic Additions to the Triple Bond

The electron-withdrawing nature of the ester group makes the alkyne in this compound susceptible to nucleophilic attack, a reaction characteristic of activated alkynes. This process, often referred to as a Michael addition, involves the addition of a nucleophile to the β-carbon of the triple bond. A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction, leading to the formation of functionalized alkenes.

For instance, in related activated allylic systems, nucleophiles such as sodium phenylthiolate and morpholine have been shown to participate in substitution reactions. researchgate.net In reactions involving potassium cyanide and sodium borohydride with similar substrates, a Michael addition occurs, followed by subsequent ring-closure to yield cyclopropane derivatives. researchgate.net The specific reaction pathway, whether it is a direct addition to the alkyne or a more complex cascade, is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and the alkyne moiety of this compound can readily participate in such transformations. These reactions allow for the rapid assembly of complex ring systems in a highly stereocontrolled manner.

The alkyne in this compound can function as a dienophile in intramolecular Diels-Alder or [4+2] cycloaddition reactions. When tethered to a suitable diene, the compound can undergo cyclization to form bicyclic structures. mdpi.com Transition-metal catalysis is often employed to facilitate these reactions, especially for electronically neutral or mismatched diene-dienophile pairs that would otherwise require harsh thermal conditions. researchgate.net For example, cationic rhodium(I) complexes have been found to effectively catalyze the intramolecular [4+2] cycloadditions of diene-tethered alkynyl halides, demonstrating that the halide moiety is compatible with such transformations. researchgate.net

The table below illustrates representative conditions for intramolecular [4+2] cycloadditions involving alkynyl compounds.

| Diene System | Dienophile (Alkynyl Moiety) | Catalyst/Conditions | Product Type | Yield (%) | Ref |

| Tethered Hexadiene | Alkynyl Bromide | [Rh(COD)Cl]₂, AgSbF₆, DCE, 80 °C | Halogenated Bicyclic Compound | 87 | researchgate.net |

| Tethered Hexadiene | Alkynyl Chloride | [Rh(COD)Cl]₂, AgSbF₆, DCE, 80 °C | Halogenated Bicyclic Compound | 70 | researchgate.net |

| 3-(But-3-yn-1-yloxy)pyridazine-4-carbonitrile | N/A (alkyne side chain) | Bromobenzene, 150 °C, 96 h | Fused Benzonitrile | 79 | mdpi.com |

Allenes are isomers of alkynes, featuring cumulative double bonds, and are known for their high reactivity in cycloadditions due to their inherent strain. nih.gov In certain reaction pathways, particularly under basic conditions or with specific transition metal catalysts, alkynes can isomerize to form transient allene intermediates. These allenes can then participate in cycloaddition reactions, such as [2+2] or [4+2] pathways, that might not be accessible to the starting alkyne. nih.gov The formation of an allene from a propargylic system like this compound would involve a formal shift of the triple bond and a proton rearrangement, creating a highly reactive species for subsequent transformations. The preference for a particular cycloaddition mode, such as an Alder-ene reaction versus a [2+2] cycloaddition, can be subtly influenced by the substitution pattern on the allene and the length of any tether connecting it to the reaction partner.

The development of asymmetric cycloaddition reactions is of paramount importance for the synthesis of chiral molecules. For alkynyl esters, chiral transition-metal catalysts can be employed to induce enantioselectivity in cycloaddition reactions. Rhodium catalysts, in particular, have been successfully used for the enantioselective [2+2] cycloaddition of alkynyl esters with olefins like norbornene derivatives, yielding chiral cyclobutenes with moderate to high enantiomeric excess (ee). acs.orgacs.org The choice of chiral ligand is crucial for achieving high levels of stereocontrol. Similarly, cobalt complexes with chiral bisphosphine ligands have been shown to catalyze enantioselective [4+2] cycloadditions between 1,3-dienes and alkynes. nih.gov

The following table summarizes results from asymmetric cycloadditions involving alkynyl esters.

| Alkynyl Ester | Olefin/Diene | Chiral Catalyst/Ligand | Product Type | Yield (%) | ee (%) | Ref |

| Methyl 3-phenylpropiolate | Norbornene | [Rh(cod)((S)-H₈-binap)]BF₄ | Chiral Tricyclic Cyclobutene | 99 | 80 | acs.org |

| Methyl but-2-ynoate (B8739756) | Norbornene | [Rh(cod)(S)-H₈-binap)]BF₄ | Chiral Tricyclic Cyclobutene | 99 | >99 | acs.org |

| Ethyl Phenylpropiolate | (E)-1,3-Nonadiene | CoBr₂ / (R,R)-Ph-BPE | Chiral Cyclohexadiene | 95 | 98 | nih.gov |

Transition Metal-Catalyzed Transformations

The alkyne functional group is highly responsive to a wide range of transition metal catalysts, which can mediate a plethora of transformations beyond cycloadditions. organic-chemistry.org These reactions are fundamental in modern organic synthesis for their efficiency and selectivity. For example, palladium and copper catalysts are widely used in cross-coupling reactions such as the Sonogashira, Heck, and Suzuki reactions, which could potentially involve the C-Br bond of this compound. Furthermore, the terminal alkyne group can undergo copper-catalyzed cycloaddition with azides to form triazoles. nih.gov Other transition metals like titanium can catalyze the hydroamination of terminal alkynes. organic-chemistry.org Rhodium catalysts are not only used for cycloadditions but also for other transformations like cycloisomerization reactions. The specific outcome of a transition metal-catalyzed reaction on this compound would depend on the choice of metal, ligands, and reaction conditions, allowing for selective functionalization of either the alkyne or the bromide moiety.

Cross-Coupling Reactions (e.g., Sonogashira-type)

While direct Sonogashira-type cross-coupling reactions involving the terminal alkyne of a de-esterified and de-brominated precursor of this compound are theoretically plausible, specific examples utilizing this compound itself are not extensively documented in the mainstream literature. The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This powerful carbon-carbon bond-forming reaction allows for the synthesis of substituted alkynes, which are valuable intermediates in the preparation of pharmaceuticals, natural products, and organic materials.

The general mechanism of the Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the copper cocatalyst facilitates the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) species.

| Catalyst System | Reactants | Product Type |

| Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Amine base | Terminal Alkyne, Aryl/Vinyl Halide | Disubstituted Alkyne |

Cycloisomerization Reactions

The inherent functionality within this compound presents opportunities for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. Although specific examples of cycloisomerization reactions starting directly from this compound are not readily found in the literature, the structural motif is amenable to such transformations. For instance, after initial modification, the resulting derivative could undergo cycloisomerization to form lactones, furans, or other ring systems.

Metal-catalyzed cycloisomerization of functionalized alkynes is a powerful strategy for the construction of cyclic compounds. Catalysts based on gold, platinum, ruthenium, and other transition metals can activate the alkyne moiety, rendering it susceptible to intramolecular nucleophilic attack by a tethered functional group. The regioselectivity of these reactions is often influenced by the nature of the catalyst and the substitution pattern of the starting material.

Reactions Involving the Carbon-Bromine Bond

The presence of a primary allylic bromide in this compound provides a key handle for a range of chemical transformations, primarily centered around the electrophilic nature of the carbon atom attached to the bromine.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate. Reactions with various nucleophiles, such as amines, thiols, and carbanions, can lead to the formation of more complex molecular structures. For example, reaction with a primary amine could yield a secondary amine, which could then participate in further transformations, including intramolecular cyclizations to form nitrogen-containing heterocycles.

Organometallic Reagent Formation (e.g., Barbier-type reactions)

The carbon-bromine bond can be utilized to generate organometallic reagents in situ, which can then react with electrophiles in a one-pot fashion, characteristic of Barbier-type reactions. In a typical Barbier reaction, an alkyl halide reacts with a metal (such as zinc, magnesium, or indium) in the presence of a carbonyl compound. This generates a transient organometallic species that immediately adds to the carbonyl group to form an alcohol.

A notable application of this principle is the reaction of this compound with an aldehyde in the presence of a metal. For instance, the reaction with phenylpropyl aldehyde in the presence of a suitable metal would be expected to generate an intermediate organometallic species from the this compound, which would then add to the aldehyde to produce a substituted allenic alcohol. This transformation highlights the ability to form carbon-carbon bonds at the carbon atom bearing the bromine atom.

| Reaction Type | Metal | Electrophile | Product Type |

| Barbier-type | Zn, Mg, In | Aldehyde, Ketone | Secondary or Tertiary Alcohol |

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The multifunctional nature of this compound, possessing an electrophilic carbon attached to bromine, an electron-deficient alkyne, and an ester group, makes it an ideal candidate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

A hypothetical tandem reaction could involve an initial nucleophilic attack at the carbon-bromine bond, followed by an intramolecular reaction involving the newly introduced functionality and the alkyne or ester group. For example, a bifunctional nucleophile could first displace the bromide and then, under different conditions or with the aid of a catalyst, the second nucleophilic site could attack the alkyne in an intramolecular fashion to construct a heterocyclic ring. Such strategies allow for the rapid assembly of complex molecular scaffolds from a relatively simple starting material.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 4 Bromobut 2 Ynoate

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of ethyl 4-bromobut-2-ynoate are diverse, primarily involving nucleophilic attack, cycloaddition reactions, and transition-metal-catalyzed cross-coupling. The electron-withdrawing nature of the ester group polarizes the alkyne, making it susceptible to attack by nucleophiles.

Nucleophilic Addition: Nucleophiles can attack either the C2 or C3 position of the alkyne. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions. The attack at the C3 position is often favored due to the electronic effect of the ester group, leading to the formation of a vinyl anion intermediate. This intermediate can then undergo further reactions, such as protonation or intramolecular cyclization.

Cycloaddition Reactions: this compound is a potent dienophile and dipolarophile in cycloaddition reactions. For instance, in [4+2] cycloadditions (Diels-Alder reactions), it reacts with dienes to form substituted cyclohexadiene derivatives. The reaction proceeds through a concerted mechanism, and its stereoselectivity is governed by the frontier molecular orbital interactions between the diene and the dienophile. Theoretical studies on related activated alkynes suggest that both concerted and stepwise pathways are possible in [2+2] cycloadditions, often influenced by the solvent and the presence of Lewis acid catalysts. A related compound, hexafluoroisopropyl 4-chloro-2-oxobut-3-ynoate, has been shown to undergo [2+2]-cycloaddition reactions with simple alkenes. researchgate.net

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond in this compound allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings. The general mechanism for these reactions involves an oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation (for Suzuki and related couplings) or migratory insertion (for Heck-type reactions), and finally, reductive elimination to afford the coupled product and regenerate the palladium catalyst. The specific intermediates in these catalytic cycles, such as alkynylpalladium(II) complexes, are key to understanding the reaction outcomes.

| Reaction Type | Key Intermediates | Typical Products |

| Nucleophilic Addition | Vinyl anion | Functionalized alkenes |

| [4+2] Cycloaddition | Concerted transition state | Substituted cyclohexadienes |

| [2+2] Cycloaddition | Zwitterionic or diradical intermediates | Substituted cyclobutenes |

| Palladium-Catalyzed Coupling | Alkynylpalladium(II) complexes | Coupled alkynes, enynes |

Role of Deprotonation in Reaction Mechanisms

While this compound does not possess an acidic terminal alkyne proton, deprotonation can play a crucial role in reactions involving nucleophiles that are also strong bases. In such cases, the base can abstract a proton from a carbon adjacent to a carbonyl group or other activating group in the nucleophile, generating a more potent nucleophile for subsequent addition to the alkyne.

However, the primary mechanistic role concerning the this compound structure itself is not deprotonation of the alkyne, but rather its electrophilic nature which invites nucleophilic attack. The reactivity is centered on the electron-deficient triple bond and the C-Br bond.

Radical Chemistry in Alkyne Transformations

The presence of a bromine atom in this compound opens avenues for radical-mediated transformations. Radical reactions are typically initiated by radical initiators (e.g., AIBN) or photochemically.

Radical Cyclization: A common radical reaction involving bromoalkynes is intramolecular radical cyclization. If the molecule contains a suitably positioned radical acceptor, such as an alkene, the initial carbon-centered radical formed by the homolytic cleavage of the C-Br bond can add intramolecularly to the acceptor. This process is a powerful method for the construction of cyclic and heterocyclic systems. The regioselectivity of the cyclization (e.g., exo vs. endo) is governed by Baldwin's rules.

Intermolecular Radical Addition: Radicals can also add intermolecularly to the alkyne of this compound. For instance, a radical species can add to one of the sp-hybridized carbons, generating a vinyl radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or participate in further radical chain propagation steps.

| Initiation Method | Key Intermediate | Common Outcome |

| AIBN, heat | Carbon-centered radical at C4 | Intramolecular cyclization |

| Photolysis | Vinyl radical | Intermolecular addition products |

Stereochemical Control in Asymmetric Processes

Achieving stereochemical control in reactions involving this compound is a significant challenge and a key area of research. The planar geometry of the alkyne means that additions to it can, in principle, generate new stereocenters.

Chiral Catalysts: In transition-metal-catalyzed reactions, the use of chiral ligands on the metal center is a common strategy to induce enantioselectivity. For example, in a palladium-catalyzed coupling reaction, a chiral phosphine (B1218219) ligand can create a chiral environment around the palladium atom, influencing the facial selectivity of migratory insertion or reductive elimination steps.

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary attached to the reacting partner. In a Diels-Alder reaction, a chiral diene can lead to the diastereoselective formation of one enantiomer of the cycloadduct.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for stereoselective synthesis. Chiral Brønsted acids or bases can be used to activate the reactants and control the stereochemical outcome of nucleophilic additions or cycloadditions. For instance, a chiral amine could activate an enal to form a chiral enamine, which then reacts enantioselectively with the alkyne of this compound.

The development of stereoselective transformations involving this compound is an active area of synthetic methodology research, with the potential to provide efficient routes to enantiomerically enriched complex molecules.

Applications of Ethyl 4 Bromobut 2 Ynoate in Complex Molecule Synthesis

As a Building Block for Heterocyclic Compounds

(E)-Ethyl 4-bromobut-2-enoate has proven to be a valuable precursor in the synthesis of nitrogen-containing heterocyclic compounds. Its utility is prominently demonstrated in the construction of pyrazolo[1,5-a]pyridine (B1195680) derivatives. These fused heterocyclic systems are of significant interest due to their presence in various biologically active molecules.

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through a reaction between a 1H-pyrazole-5-carbaldehyde and (E)-ethyl 4-bromobut-2-enoate. This transformation proceeds efficiently in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF) at room temperature. The reaction yields stable, annulated pyrazolo[1,5-a]pyridine-5-carboxylate products in moderate to good yields.

The general reaction scheme for the synthesis of pyrazolo[1,5-a]pyridine derivatives is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 1H-pyrazole-5-carbaldehyde | (E)-Ethyl 4-bromobut-2-enoate | K₂CO₃, DMF, Room Temp. | Ethyl H-pyrazolo[1,5-a]pyridine-5-carboxylate | 65-82 |

Role in Annulation Strategies

The synthesis of pyrazolo[1,5-a]pyridine derivatives from (E)-ethyl 4-bromobut-2-enoate is a prime example of an effective annulation strategy. Annulation, the formation of a new ring onto an existing one, is a powerful tool in synthetic organic chemistry for building complex cyclic systems. In this specific case, a tandem reaction sequence is proposed.

The reaction mechanism is thought to commence with an intermolecular SN2 reaction. The nucleophilic nitrogen of the 1H-pyrazole-5-carbaldehyde attacks the electrophilic carbon bearing the bromine atom in (E)-ethyl 4-bromobut-2-enoate. This initial step forms an intermediate which then undergoes an intramolecular condensation. The α-carbon of the α,β-unsaturated ester, which is rendered sufficiently nucleophilic, attacks the aldehyde carbon, leading to the formation of the new six-membered ring and subsequent aromatization to yield the final pyrazolo[1,5-a]pyridine product.

This one-pot tandem reaction is highly efficient as it forms multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation under mild conditions, avoiding the need to isolate intermediates.

A summary of the key steps in this tandem annulation is provided in the table below:

| Step | Reaction Type | Description |

| 1 | Intermolecular SN2 | The pyrazole (B372694) nitrogen displaces the bromide from (E)-ethyl 4-bromobut-2-enoate. |

| 2 | Intramolecular Condensation | The α-carbon of the ester attacks the aldehyde, leading to cyclization. |

| 3 | Aromatization | The intermediate undergoes dehydration to form the stable aromatic pyrazolo[1,5-a]pyridine ring system. |

Construction of Polycyclic Furan (B31954) Derivatives

A thorough review of the scientific literature did not yield any specific examples or detailed research findings on the application of Ethyl 4-bromobut-2-ynoate or its direct analog, (E)-Ethyl 4-bromobut-2-enoate, in the construction of polycyclic furan derivatives. While various methods exist for the synthesis of furans and their polycyclic counterparts, the use of these particular bromo-substituted butynoate or butenoate esters in such transformations is not documented in the available research.

Theoretical and Computational Studies of Ethyl 4 Bromobut 2 Ynoate Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. A typical DFT study on ethyl 4-bromobut-2-ynoate would involve calculations to determine the molecule's optimized geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO).

Such a study would be instrumental in elucidating reaction mechanisms involving this compound. For instance, by calculating the transition state energies for various potential reaction pathways, researchers could predict the most likely products and the kinetics of the reaction. This would be particularly valuable for understanding its behavior in complex organic syntheses.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to the molecule's kinetic stability. |

| Mulliken Atomic Charges | - | Predicts sites of nucleophilic or electrophilic attack. |

Note: The data in this table is hypothetical and serves as an example of what a DFT study would provide. No experimental or calculated data for these properties for this compound was found in the available literature.

Electronic Structure Analysis and Reactivity Prediction

An analysis of the electronic structure of this compound would provide further insights into its chemical behavior. This would involve examining the distribution of electron density and the nature of the chemical bonds within the molecule.

Molecular Electrostatic Potential (MEP) maps are a common tool in electronic structure analysis. An MEP map for this compound would visualize the regions of positive and negative electrostatic potential on the molecule's surface, thereby identifying the likely sites for electrophilic and nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents.

Table 2: Predicted Reactivity Sites in this compound Based on General Chemical Principles

| Site | Predicted Reactivity | Rationale |

| Carbonyl Carbon | Electrophilic | Due to the electronegativity of the adjacent oxygen atoms. |

| Alkyne Carbons | Electrophilic/Nucleophilic | The pi-system can be susceptible to both types of attack. |

| Bromine Atom | Leaving Group | The carbon-bromine bond is polarized, making bromide a good leaving group in substitution reactions. |

Note: This table is based on general principles of organic chemistry and does not represent the results of specific computational analysis for this compound.

Future Research Directions and Unexplored Reactivity of Ethyl 4 Bromobut 2 Ynoate

Development of Novel Synthetic Methodologies

The efficient synthesis of Ethyl 4-bromobut-2-ynoate is the gateway to its broader application. Future research should focus on developing stereoselective and high-yielding synthetic methods. Drawing inspiration from the synthesis of other bromoalkynes, several strategies could be explored.

One promising avenue is the adaptation of existing methods for the synthesis of terminal alkynes, followed by bromination. For instance, the dehydrohalogenation of a suitable dihalo-precursor could yield the corresponding terminal alkyne, which can then be selectively brominated at the terminal position. The Corey-Fuchs reaction, a well-established method for converting aldehydes to terminal alkynes, could also be a viable starting point.

Furthermore, the direct conversion of alkenes to the corresponding alkynes presents an atom-economical approach. nih.gov Research into a one-pot process involving a dehydrogenative reaction of a suitable vinyl silane (B1218182) intermediate could provide a novel and efficient route to this and other functionalized alkynes. nih.gov

Table 1: Potential Synthetic Strategies for this compound

| Precursor Type | Key Transformation | Potential Advantages |

| Dihalo-alkanoate | Double dehydrohalogenation | Readily available starting materials |

| Aldehyde | Corey-Fuchs reaction | Well-established and reliable |

| Alkenoate | Dehydrogenative silylation followed by oxidation | High atom economy |

Expansion of Catalytic Applications

The presence of both a bromine atom and an electron-withdrawing ester group makes this compound an attractive substrate for a variety of catalytic transformations. Future research should aim to expand its utility in catalysis, moving beyond known reactions of simpler haloalkynes.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound could be a valuable partner in these reactions. acs.org Exploration of its reactivity in Sonogashira, Suzuki, and Stille couplings could lead to the synthesis of a diverse range of complex molecules. The development of novel catalytic systems that can tolerate the functionalities present in this compound will be crucial.

Moreover, the unique electronic properties of this compound could be harnessed in catalytic cyclization reactions. For example, intramolecular trapping of an in situ generated alkenyl-metal intermediate could provide a route to various carbo- and heterocyclic systems. acs.org The development of enantioselective catalytic methods would be a particularly valuable contribution to the field.

Exploration of New Reaction Classes

Beyond established catalytic methods, the unexplored reactivity of this compound offers opportunities for the discovery of entirely new reaction classes. Its dual functionality as both an electrophile (at the carbon bearing the bromine) and a potential nucleophile (after deprotonation) opens up a wide range of possibilities.

The study of its behavior in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, could lead to the synthesis of novel heterocyclic compounds with potential biological activity. The development of metal-free cycloaddition protocols would be of particular interest from a green chemistry perspective.

Furthermore, the investigation of its reactivity with organoboron reagents could unveil new pathways for alkyne functionalization. acs.org This could involve trapping in situ generated unsaturated metal intermediates, leading to 1,2-difunctionalization of the alkyne. acs.org Such reactions would provide a powerful tool for the rapid construction of complex molecular architectures.

Advanced Computational Modeling for Predictive Synthesis

To guide and accelerate the discovery of new reactions and applications for this compound, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition states, and product selectivities for a variety of potential transformations.

Computational studies can provide valuable insights into the electronic structure of this compound and its reactivity with different reagents and catalysts. This predictive power can help to identify promising reaction conditions and catalyst systems, thereby reducing the amount of empirical screening required in the laboratory.

Moreover, computational modeling can aid in the design of novel catalysts specifically tailored for reactions involving this compound. By understanding the mechanism of a desired transformation at a molecular level, it may be possible to design catalysts that exhibit enhanced activity, selectivity, and stability.

Q & A

Q. Methodological Considerations :

- Reagent Selection : Use tert-butyl hypobromite or NBS for regioselective bromination of alkynes.

- Purification : Employ fractional distillation or column chromatography to isolate the product.

- Characterization : Compare experimental NMR shifts with literature values (e.g., δ ~2.5–3.0 ppm for bromoalkyne protons) .

What strategies resolve contradictions in spectroscopic data when characterizing this compound?

Advanced Research Question

Discrepancies between experimental and theoretical data (e.g., unexpected H NMR splitting patterns) may arise from solvent effects, impurities, or conformational isomerism. To address this:

- Replicate Experiments : Confirm reproducibility under controlled conditions.

- Computational Validation : Use DFT calculations (Gaussian or ORCA) to simulate NMR/IR spectra and identify discrepancies caused by solvent interactions .

- Error Analysis : Quantify instrument uncertainty (e.g., ±0.01 ppm for NMR) and compare with deviations .

How can researchers design kinetic studies to probe the reactivity of this compound in Sonogashira couplings?

Advanced Research Question

Kinetic experiments require isolating variables (catalyst loading, temperature, substrate concentration) and monitoring reaction progress via:

- In Situ Techniques : Use FTIR or Raman spectroscopy to track alkyne consumption.

- Rate Law Determination : Perform pseudo-first-order analysis under excess ligand conditions.

- Activation Parameters : Calculate (Arrhenius plots) and (Eyring equation) from rate constants at multiple temperatures .

Table 1 : Example kinetic data for Pd-catalyzed coupling

| Temperature (°C) | Rate Constant (s) | (kJ/mol) |

|---|---|---|

| 25 | 0.015 ± 0.002 | 45.2 ± 1.5 |

| 40 | 0.032 ± 0.003 |

What computational methods are suitable for modeling the reaction pathways of this compound?

Advanced Research Question

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can map transition states and intermediates. Key steps:

Q. Methodological Pitfalls :

- Solvent effects may require implicit models (e.g., PCM for THF).

- Basis set size impacts accuracy; validate with higher-level methods (MP2/cc-pVTZ) .

How should researchers handle large datasets from thermodynamic studies of this compound?

Basic Research Question

Raw data (e.g., DSC thermograms, vapor pressure measurements) should be archived in appendices. Processed data (e.g., ΔH, heat capacity) must be statistically analyzed:

- Error Bars : Calculate standard deviation from triplicate trials.

- Regression Models : Fit temperature-dependent viscosity data to Arrhenius or Vogel-Fulcher equations .

- Visualization : Use software like OriginLab or Python’s Matplotlib for publication-quality graphs .

What experimental controls are critical when studying the environmental stability of this compound?

Advanced Research Question

Design degradation studies with:

- Negative Controls : Exclude light/moisture to isolate hydrolysis pathways.

- Accelerated Aging : Use UV chambers or elevated temperatures (50–70°C) to simulate long-term stability.

- Analytical Validation : Monitor degradation products via LC-MS and compare with EPA/NIST databases .

How can researchers address low yields in the synthesis of this compound derivatives?

Basic Research Question

Yield optimization involves:

- Catalyst Screening : Test Pd(PPh) vs. CuI for cross-coupling efficiency.

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.

- Byproduct Analysis : Use TLC or GC-MS to identify side reactions (e.g., alkyne dimerization) .

What statistical approaches validate the reproducibility of this compound’s spectroscopic data across labs?

Advanced Research Question

Interlaboratory studies require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.